Cas no 1864015-32-6 (4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)

4,6-Dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride is a chemically synthesized compound featuring a pyrimidine core substituted with a 2-(piperidin-4-yl)ethylsulfanyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. The presence of dimethyl groups at the 4 and 6 positions of the pyrimidine ring influences its electronic and steric properties, while the piperidin-4-yl ethylsulfanyl side chain may contribute to interactions with biological targets. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for developing pharmacologically active molecules. Its well-defined structure allows for precise modifications to optimize reactivity and binding affinity.
4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride structure
1864015-32-6 structure
Product name:4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride
CAS No:1864015-32-6
MF:C13H22ClN3S
Molecular Weight:287.851880550385
MDL:MFCD26793297
CID:5221080
PubChem ID:72716652

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4,6-dimethyl-2-[[2-(4-piperidinyl)ethyl]thio]-, hydrochloride (1:1)
    • 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride
    • MDL: MFCD26793297
    • インチ: 1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-5-12-3-6-14-7-4-12;/h9,12,14H,3-8H2,1-2H3;1H
    • InChIKey: USPNEISVUNHNPI-UHFFFAOYSA-N
    • SMILES: S(C1=NC(C)=CC(C)=N1)CCC1CCNCC1.Cl

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-241606-0.25g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
0.25g
$459.0 2024-06-19
Enamine
EN300-241606-2.5g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
2.5g
$978.0 2024-06-19
Enamine
EN300-241606-1g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6
1g
$499.0 2023-09-15
Enamine
EN300-241606-1.0g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
1.0g
$499.0 2024-06-19
Enamine
EN300-241606-10.0g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
10.0g
$2146.0 2024-06-19
Enamine
EN300-241606-0.5g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
0.5g
$479.0 2024-06-19
Enamine
EN300-241606-0.05g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
0.05g
$419.0 2024-06-19
Enamine
EN300-241606-0.1g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
0.1g
$439.0 2024-06-19
Enamine
EN300-241606-5.0g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6 95%
5.0g
$1448.0 2024-06-19
Enamine
EN300-241606-5g
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
1864015-32-6
5g
$1448.0 2023-09-15

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 関連文献

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochlorideに関する追加情報

Research Brief on 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride (CAS: 1864015-32-6)

The compound 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride (CAS: 1864015-32-6) has recently gained attention in chemical biology and medicinal chemistry research due to its potential as a versatile scaffold for drug discovery. This pyrimidine derivative features a unique structural combination of a dimethylpyrimidine core with a piperidine-ethylsulfanyl side chain, making it particularly interesting for targeting various biological pathways.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its physicochemical properties and potential biological activities. The hydrochloride salt form (1864015-32-6) demonstrates improved solubility compared to the free base, which is crucial for pharmacological applications. Researchers have employed advanced analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully characterize this molecule.

In pharmacological investigations, this compound has shown promising activity as a kinase inhibitor scaffold. Preliminary screening against a panel of protein kinases revealed moderate inhibitory activity against several clinically relevant targets, suggesting its potential utility in developing new therapeutic agents for cancer and inflammatory diseases. The piperidine moiety appears to play a critical role in target binding, while the pyrimidine core contributes to the overall stability of the molecule.

Structure-activity relationship (SAR) studies have been conducted to explore modifications of this scaffold. Researchers have systematically varied substituents on both the pyrimidine ring and the piperidine moiety to optimize binding affinity and selectivity. These efforts have led to the identification of several analogs with improved pharmacological profiles, some of which are currently undergoing preclinical evaluation.

The compound's mechanism of action appears to involve competitive inhibition at ATP-binding sites of target kinases, as demonstrated through biochemical assays and molecular docking studies. Recent crystallographic data has provided valuable insights into the binding mode of this scaffold, revealing key interactions with conserved residues in the kinase active site.

From a medicinal chemistry perspective, 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride offers several advantages including good synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity. Current research directions include further optimization of this scaffold for specific therapeutic targets and investigation of its potential in combination therapies.

Future studies are expected to focus on in vivo evaluation of lead compounds derived from this scaffold, as well as exploration of its potential in other therapeutic areas beyond kinase inhibition. The compound's unique structural features continue to make it an attractive starting point for drug discovery programs in both academic and industrial settings.

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